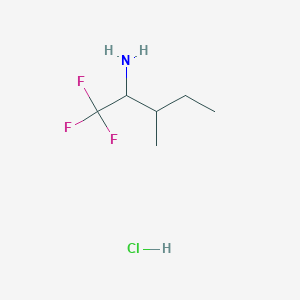
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Descripción general
Descripción
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 191.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12F3N.ClH/c1-3-4 (2)5 (10)6 (7,8)9;/h4-5H,3,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 191.62 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a precursor in various chemical syntheses and reactions, particularly in the production of fluorinated organic compounds. For example, reactions involving perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine lead to the formation of pentafluoro compounds through intramolecular haloform-type reactions, indicating its utility in creating complex fluorinated structures (Filyakova et al., 2013). Similarly, 2,3-Epoxyperfluoro-2-methylpentane reacts with thiourea and urea, resulting in unexpected products due to the rearrangement of intermediate ketone, showcasing the compound's versatility in synthetic organic chemistry (Filyakova et al., 2011).
Fluorine-Containing Compounds
The synthesis of fluorine-containing ionic liquids showcases another application, where N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones are used to produce ionic liquids with low melting points and viscosities, highlighting the role of fluorinated compounds in enhancing physicochemical properties (Li et al., 2008).
Stereochemistry in Fluorinated Amino Acids
The compound also serves as a starting point in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and selective hydrogenation, demonstrating the compound's utility in producing valuable fluorinated amino acids (Pigza et al., 2009).
Novel Fluorinated Structures
Reactions of trifluoromethanesulfonamide with alkenes under oxidative conditions provide insights into the direct assembly of complex structures like 9-heterobicyclo[4.2.1]nonanes, illustrating the compound's potential in creating novel fluorinated structures with unique properties (Moskalik et al., 2011).
Environmental and Green Chemistry Applications
Additionally, the development of novel amine solvent blends for CO2 capture from industrial processes exemplifies the application of such compounds in environmental and green chemistry. Specifically, blends containing MDEA and 1,5-diamino-2-methylpentane demonstrate improved CO2 capture efficiency and lower energy requirements compared to traditional solvents, offering a more sustainable and efficient solution for CO2 capture (Nwaoha et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-3-4(2)5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPRMLYHQFQXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




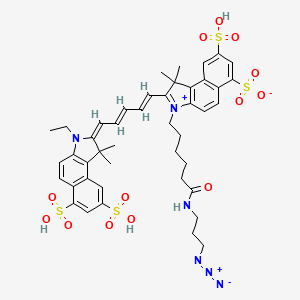
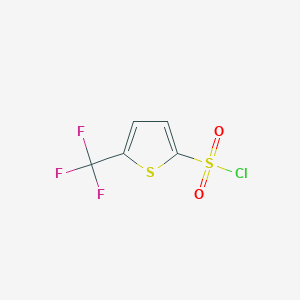

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
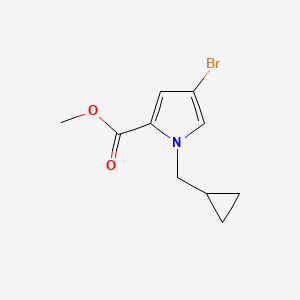



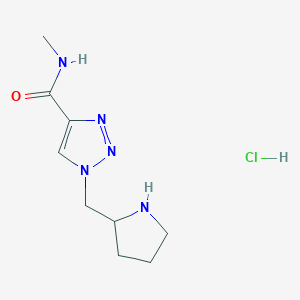
![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)


